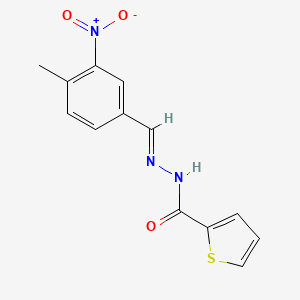

N'-(4-methyl-3-nitrobenzylidene)-2-thiophenecarbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N'-(4-methyl-3-nitrobenzylidene)-2-thiophenecarbohydrazide typically involves the reaction of an appropriate aldehyde with a thiosemicarbazide under conditions that facilitate the formation of the Schiff base linkage. The conditions such as solvent, temperature, and catalysts are optimized to increase yield and purity. Although specific details on the synthesis of this exact compound are scarce, related research shows methodologies that could be adapted for its synthesis (Günay et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of similar compounds through techniques such as X-ray crystallography, NMR, and IR spectroscopy provides insights into the geometry, electronic structure, and intermolecular interactions. For instance, compounds with similar structures have been analyzed to reveal details about their conformational dynamics, molecular orbitals, and electronic properties, contributing to an understanding of how structure influences reactivity and stability (Alotaibi et al., 2018).

Chemical Reactions and Properties

Schiff bases, including N'-(4-methyl-3-nitrobenzylidene)-2-thiophenecarbohydrazide, exhibit a range of chemical reactivity, such as coordination to metal ions, hydrogen bonding capabilities, and potential for further functionalization. Their chemical properties are influenced by the electron-withdrawing or donating nature of substituents, which can affect their ability to act as ligands in complex formation with metals (Karrouchi et al., 2021).

Physical Properties Analysis

The physical properties of compounds like N'-(4-methyl-3-nitrobenzylidene)-2-thiophenecarbohydrazide, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are determined through experimental measurements and can be influenced by molecular symmetry, intermolecular forces, and molecular weight. Understanding these properties is essential for designing compounds with desired solubility and stability profiles.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, nucleophilicity, and electrophilicity, are pivotal in dictating the reactivity of Schiff bases. These properties are often explored through computational and experimental studies to predict reactivity patterns and design new compounds with targeted chemical behaviors (Hussain et al., 2017).

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

N'-(4-methyl-3-nitrobenzylidene)-2-thiophenecarbohydrazide and related compounds have been studied for their nonlinear optical properties. Research has shown that these compounds exhibit two-photon absorption, making them potential candidates for applications in optical devices such as optical limiters and switches (Naseema et al., 2010).

Photolabile Groups in Polymer Science

In polymer and materials science, the o-nitrobenzyl group, closely related to the nitrobenzylidene moiety in N'-(4-methyl-3-nitrobenzylidene)-2-thiophenecarbohydrazide, is increasingly used. This group allows for the alteration of polymer properties via irradiation, opening avenues for applications in photodegradable hydrogels, thin film patterning, and bioconjugates (Zhao et al., 2012).

Heavy Metal Ion Detection

Compounds derived from N'-(4-methyl-3-nitrobenzylidene)-2-thiophenecarbohydrazide have been utilized in the development of sensors for heavy metals like mercury and yttrium. These sensors demonstrate high sensitivity and selectivity, making them suitable for environmental monitoring and industrial applications (Hussain et al., 2017).

Antimicrobial and Antitubercular Agents

Some derivatives of N'-(4-methyl-3-nitrobenzylidene)-2-thiophenecarbohydrazide exhibit significant antibacterial, antifungal, and antitubercular activities. These properties make them potential candidates for pharmaceutical development, specifically in the treatment of infections caused by bacteria and fungi (Samadhiya et al., 2014).

Anticholinesterase Activity

Hydrazone derivatives, related to N'-(4-methyl-3-nitrobenzylidene)-2-thiophenecarbohydrazide, have been synthesized and tested for their potential anticholinesterase activities. This makes them relevant in the study of neurodegenerative diseases like Alzheimer's (Kaya et al., 2016).

Wirkmechanismus

Safety and Hazards

As with any chemical compound, handling “N’-(4-methyl-3-nitrobenzylidene)-2-thiophenecarbohydrazide” would require appropriate safety measures. It’s important to use personal protective equipment and ensure adequate ventilation. If the compound is ingested or comes into contact with the skin or eyes, medical attention should be sought immediately .

Zukünftige Richtungen

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

Eigenschaften

IUPAC Name |

N-[(E)-(4-methyl-3-nitrophenyl)methylideneamino]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c1-9-4-5-10(7-11(9)16(18)19)8-14-15-13(17)12-3-2-6-20-12/h2-8H,1H3,(H,15,17)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTYBZLFHVSJAB-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CS2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CS2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-methyl-3-nitrobenzylidene)-2-thiophenecarbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5507425.png)

![1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5507427.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5507432.png)

![3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5507463.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5507471.png)

![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5507490.png)

![N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B5507500.png)

![N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5507514.png)

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B5507516.png)

![(4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5507524.png)

![N-[1-(hydroxymethyl)cycloheptyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5507527.png)

![1-(3-morpholin-4-ylpropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5507537.png)